molecular formula C11H22N2O B5862410 4-(1-Ethylpiperidin-4-yl)morpholine

4-(1-Ethylpiperidin-4-yl)morpholine

Cat. No.: B5862410
M. Wt: 198.31 g/mol
InChI Key: YVCXVIOEUBVKLS-UHFFFAOYSA-N
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Description

4-(1-Ethylpiperidin-4-yl)morpholine is a chemical compound of interest in pharmaceutical and organic chemistry research. It features a piperidine ring substituted with an ethyl group at the nitrogen atom and linked to a morpholine ring, a structure common in many biologically active molecules. Compounds containing both morpholine and piperidine rings are frequently explored as key intermediates or building blocks in drug discovery efforts . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, known to improve the aqueous solubility of otherwise lipophilic drug scaffolds and influence a compound's pharmacokinetic profile . This makes morpholine-containing compounds highly valuable in the design of central nervous system (CNS) active agents, where a balance between lipophilicity and solubility is crucial for blood-brain barrier penetration . Similarly, the piperidine scaffold is a privileged structure found in numerous therapeutic agents. As a reagent, this compound is intended for research applications only, such as the synthesis of more complex molecules for biological screening or as a standard in analytical studies. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(1-ethylpiperidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCXVIOEUBVKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(1-Ethylpiperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal waste .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethylpiperidin-4-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, platinum or palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the morpholine ring .

Scientific Research Applications

4-(1-Ethylpiperidin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-Ethylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(1-Ethylpiperidin-4-yl)morpholine with key analogs based on structural features, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application Key Reference
This compound C₁₁H₂₂N₂O 198.31 g/mol Ethyl group on piperidine N-atom Hypothesized CNS activity (structural analogy)
VPC-14449 C₁₃H₁₃Br₂N₃OS 434.14 g/mol 2,4-Dibromoimidazole-thiazole-morpholine Androgen receptor (AR) antagonist
4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine C₁₄H₂₀N₄O₃ 292.34 g/mol Nitropyridyl group on piperidine Synthetic intermediate for pharmaceuticals
4-(2-(Piperidin-4-yl)ethyl)morpholine C₁₁H₂₂N₂O 198.31 g/mol Ethyl linker between piperidine and morpholine Structural analog for receptor studies
PF-06454589 C₁₅H₁₈N₆O 298.35 g/mol Pyrrolopyrimidine-pyrrole-morpholine Kinase inhibitor (hypothetical application)
4-(Sulfanyl-pyrimidin-4-yl-methyl)-morpholine C₉H₁₃N₃OS 211.28 g/mol Sulfanyl-pyrimidine substituent GABA receptor ligand for anxiety/depression

Key Structural and Functional Differences:

Substituent Effects on Bioactivity :

  • VPC-14449 ’s bromoimidazole-thiazole-morpholine structure confers potent AR antagonism (IC₅₀ < 1 μM), whereas simpler morpholine-piperidine hybrids lack this specificity .
  • The nitropyridyl group in 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine enhances electrophilicity, making it a reactive intermediate for further derivatization .

PF-06454589’s pyrrolopyrimidine group increases molecular complexity and kinase-binding affinity compared to simpler morpholine derivatives .

Synthetic Accessibility :

  • Microwave-assisted Suzuki coupling (e.g., in ) enables rapid synthesis of pyrimidine-morpholine hybrids, while traditional methods (e.g., nitro group reduction in ) require multi-step protocols .

Challenges and Limitations

  • Structural Mischaracterization : highlights discrepancies in the reported structure of VPC-14449, emphasizing the need for rigorous NMR validation .
  • Solubility Issues : Unsubstituted morpholine-piperidine hybrids (e.g., 4-(2-(Piperidin-4-yl)ethyl)morpholine) often exhibit poor aqueous solubility (Log S = -3.2), limiting bioavailability .

Q & A

Q. What comparative studies exist between this compound and structurally related morpholine/piperidine hybrids?

  • Methodology : Compare potency, selectivity, and toxicity profiles using public databases (ChEMBL, PubChem). Molecular similarity analysis (Tanimoto coefficients) links structural features to activity. Case studies may highlight advantages of the ethyl-piperidine moiety in enhancing bioavailability .

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